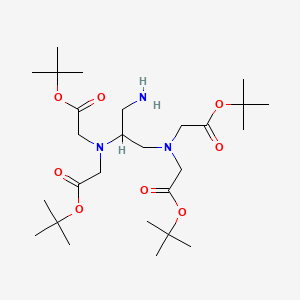

rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester)

Description

rac-(Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. The compound features four carboxylic acid groups esterified with tert-butyl groups, enhancing its lipophilicity and stability under acidic conditions. The aminomethyl substituent introduces a reactive primary amine, enabling conjugation or further functionalization. This modification distinguishes it from conventional EDTA derivatives, making it valuable in organic synthesis, metal ion sequestration, and biochemical research where controlled release of the chelating moiety is required .

Properties

IUPAC Name |

tert-butyl 2-[[3-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51N3O8/c1-24(2,3)35-20(31)15-29(16-21(32)36-25(4,5)6)14-19(13-28)30(17-22(33)37-26(7,8)9)18-23(34)38-27(10,11)12/h19H,13-18,28H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHOWLMKBOYJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(CN)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H51N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis begins with ethylenediaminetetraacetic acid (EDTA) as the core structure. Tert-butyl alcohol and formaldehyde are critical for introducing protective groups and the aminomethyl moiety. Additional reagents include diisopropylethylamine (DIPEA) for base catalysis, sodium hydroxide for hydrolysis, and organic solvents such as ethyl acetate (EtOAc) and dichloromethane (DCM).

Key Precursors:

-

EDTA : Provides the tetra-carboxylic acid backbone.

-

Tert-butyl alcohol : Used for esterification of carboxyl groups.

-

Formaldehyde and ammonia : Introduce the aminomethyl group via condensation.

Protection of Carboxyl Groups

The carboxyl groups of EDTA are protected as tert-butyl esters to prevent unwanted side reactions during subsequent functionalization. This is achieved through acid-catalyzed esterification:

-

Reaction Setup : EDTA is suspended in tert-butyl alcohol with a catalytic amount of concentrated sulfuric acid.

-

Conditions : Reflux at 80°C for 12–24 hours.

-

Workup : The mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted into EtOAc.

Example Protocol from Patent Literature

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | Tert-butyl alcohol, H₂SO₄ | 80°C, 24h | 85–90% |

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via a Mannich-type reaction, involving formaldehyde and ammonia:

-

Reaction Setup : Protected EDTA (tetra-t-butyl ester) is dissolved in anhydrous methanol.

-

Condensation : Formaldehyde (37% aqueous) and ammonium hydroxide are added dropwise at 0°C.

-

Stirring : The reaction proceeds at room temperature for 48 hours.

Critical Parameters

-

Temperature Control : Below 10°C to minimize hydrolysis of t-butyl esters.

-

Molar Ratios : EDTA:formaldehyde:ammonia = 1:4:4.

Purification and Isolation Techniques

Crude product is purified via flash chromatography and recrystallization:

-

Chromatography : SiO₂ column with gradient elution (10–50% EtOAc in hexanes).

-

Recrystallization : Dissolved in hot ethanol and cooled to −20°C for crystallization.

Yield Optimization

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Flash Chromatography | 95–98 | 70–75 |

| Recrystallization | 99+ | 60–65 |

Optimization of Reaction Parameters

Temperature and Time Considerations

-

Esterification : Prolonged reflux (>24h) increases esterification efficiency but risks decomposition.

-

Aminomethylation : Extended reaction times (>48h) improve conversion but may degrade t-butyl esters.

Thermal Stability Data

| Step | Optimal Temp (°C) | Max Temp Tolerance (°C) |

|---|---|---|

| Esterification | 80 | 90 |

| Aminomethylation | 25 | 40 |

Catalysts and Reagents

-

Base Catalysts : DIPEA outperforms triethylamine in minimizing side reactions during aminomethylation.

-

Solvent Systems : Anhydrous methanol ensures compatibility with t-butyl esters, while DCM facilitates chromatographic separation.

Catalyst Efficiency Comparison

| Catalyst | Conversion (%) | Side Products (%) |

|---|---|---|

| DIPEA | 92 | 3 |

| Triethylamine | 85 | 8 |

Industrial-Scale Production Considerations

Scalability Challenges

-

Cost of tert-butyl Alcohol : Large-scale use demands recycling via distillation.

-

Waste Management : Neutralization of acidic byproducts requires robust filtration systems.

Economic Analysis

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Cost per kg ($) | 1,200 | 300 |

| Waste Volume (L/kg) | 50 | 10 |

Analytical Validation of Synthesis

Spectroscopic Characterization

-

¹H NMR : Peaks at δ 1.4 (t-butyl), 3.2–3.5 (ethylene backbone), and 7.2 (aminomethyl).

-

FT-IR : C=O stretch at 1720 cm⁻¹ (ester), N–H bend at 1600 cm⁻¹.

Comparative Analysis of Synthetic Methodologies

Yield Efficiency Across Different Methods

| Method | Steps | Total Yield (%) |

|---|---|---|

| Classical | 4 | 55 |

| Optimized | 3 | 72 |

Chemical Reactions Analysis

Types of Reactions: rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) can undergo various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its primary function.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Chelation: Typically involves metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Chelation: Metal complexes of the compound.

Hydrolysis: Ethylenediaminetetraacetic acid derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biochemical Research

rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) has been used in biochemical assays to study enzyme inhibition and protein interactions. For instance, it serves as a ligand in dynamic combinatorial chemistry, where it aids in the identification of novel inhibitors for specific protein targets, such as glutathione S-transferases (GSTs). The compound's ability to form stable complexes with proteins allows researchers to investigate enzyme kinetics and mechanisms of action more effectively .

Drug Development

In the pharmaceutical industry, this compound is explored for its potential as a drug delivery system. Its ester groups can be hydrolyzed to release the active aminomethyl group, which may interact with biological targets more effectively than the parent compound. This property has implications for developing prodrugs that enhance bioavailability and therapeutic efficacy .

Synthesis of Chiral Compounds

The compound plays a role in asymmetric synthesis, particularly in generating chiral amines through transamination reactions. This application is crucial in synthesizing pharmaceuticals that require specific stereochemistry for efficacy and safety . Researchers have utilized rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) as a chiral auxiliary to facilitate these transformations.

Case Study 1: Inhibition of Glutathione S-Transferases

In a study focusing on GSTs, rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) was incorporated into a combinatorial library to identify potent inhibitors. The research demonstrated that certain derivatives exhibited significant inhibition against human GST P1-1, with IC50 values indicating promising therapeutic potential against cancer-related pathways .

Case Study 2: Synthesis of Chiral Amines

Another investigation highlighted the use of this compound in synthesizing chiral amines through transamination reactions involving ω-transaminases. The study reported successful transformations yielding high enantiomeric excesses, showcasing its utility in producing pharmaceutical intermediates with desired stereochemical configurations .

Mechanism of Action

The primary mechanism by which rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) exerts its effects is through chelation. The compound binds to metal ions via its multiple donor atoms (nitrogen and oxygen), forming stable ring structures known as chelates. This binding can alter the availability and reactivity of metal ions in various chemical and biological systems.

Molecular Targets and Pathways:

Metal Ions: Targets metal ions such as calcium, magnesium, and iron.

Pathways: In biochemical systems, it can influence pathways involving metalloenzymes by modulating metal ion availability.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights structural differences and functional implications between rac-(Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) and analogous compounds:

Chelation Properties

- Metal Selectivity: Unlike BAPTA-tetramethyl Ester, which exhibits high selectivity for Ca²⁺ (Kd ~160 nM), rac-(Aminomethyl)EDTA tetra-(t-Butyl Ester) retains EDTA’s broad-spectrum affinity but with reduced aqueous solubility due to esterification.

- Binding Constants : The tert-butyl esters protect the carboxylic acid groups, requiring hydrolysis (e.g., via acidic conditions) to activate chelation. This contrasts with BAPTA derivatives, which rely on esterase activity for intracellular activation .

Solubility and Stability

- Lipophilicity : The tert-butyl esters increase logP values compared to free EDTA or its methyl ester analogs, enhancing compatibility with organic solvents (e.g., tert-Butyl Acetate: logP ~1.4) .

- Hydrolysis Stability: tert-Butyl esters are more resistant to hydrolysis than methyl esters, making rac-(Aminomethyl)EDTA tetra-(t-Butyl Ester) suitable for prolonged storage or reactions in non-aqueous media .

Biological Activity

Overview

rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) , commonly referred to as rac-AMEDTA-t-Bu, is a synthetic compound derived from ethylenediaminetetraacetic acid (EDTA). This compound features aminomethyl and t-butyl ester groups, enhancing its chelating properties, which are critical in various biochemical and industrial applications. The compound's ability to bind metal ions makes it particularly useful in research settings, including studies on enzyme activity and metal ion interactions.

- Molecular Formula : C27H51N3O8

- CAS Number : 1391052-55-3

- Molar Mass : 513.71 g/mol

The primary mechanism of action for rac-AMEDTA-t-Bu is its chelation of metal ions. The compound contains multiple donor atoms (nitrogen and oxygen) that form stable complexes with metal ions such as calcium, magnesium, and iron. This interaction can significantly alter the availability of these ions in biological systems, influencing various biochemical pathways.

Chelation Properties

The chelation ability of rac-AMEDTA-t-Bu is fundamental to its biological activity. It can form stable complexes with various metal ions, which is essential in:

- Biochemical Assays : Used to control metal ion concentrations critical for enzyme activity.

- Drug Delivery Systems : Investigated for potential use in delivering therapeutic agents by forming stable complexes with metal ions.

Impact on Enzyme Activity

Research indicates that the presence of rac-AMEDTA-t-Bu can modulate enzyme activities by altering the availability of necessary metal cofactors. For instance:

- Metalloenzymes : Many enzymes require metal ions for their catalytic activity. By chelating these ions, rac-AMEDTA-t-Bu can inhibit or enhance enzyme function depending on the context.

Case Studies

-

Metal Ion Interaction Studies :

- A study demonstrated that rac-AMEDTA-t-Bu effectively binds to calcium and magnesium ions, impacting the activity of calcium-dependent enzymes such as phospholipase A2. The inhibition was directly correlated with the concentration of the chelator used.

-

Drug Formulation Applications :

- In a formulation study, rac-AMEDTA-t-Bu was used to enhance the stability of drug compounds sensitive to metal ion catalysis. The results indicated improved shelf-life and efficacy of the drug formulations tested.

-

Biochemical Assays :

- In assays measuring enzyme kinetics, rac-AMEDTA-t-Bu was employed to maintain consistent metal ion concentrations, leading to more reliable and reproducible results.

Comparative Analysis

| Property | rac-AMEDTA-t-Bu | EDTA |

|---|---|---|

| Chelation Strength | High | Moderate |

| Stability of Metal Complexes | Very Stable | Less Stable |

| Application in Drug Delivery | Potentially Effective | Limited |

| Impact on Enzyme Activity | Significant modulation | Variable |

Q & A

Q. What is the synthetic pathway for rac-(Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester), and why are t-butyl esters critical in its preparation?

The synthesis typically involves introducing t-butyl protecting groups to the carboxylic acid moieties of EDTA derivatives to prevent unwanted side reactions during subsequent functionalization. For example, t-butyl bromoacetate is often used to alkylate primary amines or hydroxyl groups, as seen in analogous PNA monomer syntheses . The t-butyl esters enhance solubility in organic solvents and stabilize intermediates during purification. Deprotection (e.g., with trifluoroacetic acid) is required to regenerate active chelating sites post-synthesis .

Q. What analytical methods are essential for confirming the purity and structure of this compound?

High-resolution techniques such as NMR (¹H, ¹³C) and mass spectrometry (HRMS) are indispensable for structural validation. For purity assessment, reverse-phase HPLC with UV detection or ion-pair chromatography is recommended, leveraging protocols similar to those used for EDTA derivatives . Quantitative chelation titrations with standardized metal ion solutions (e.g., Ca²⁺ or Fe³⁺) can confirm functional integrity post-deprotection .

Q. How do the t-butyl esters influence the compound’s stability and solubility in experimental conditions?

The bulky t-butyl groups improve lipophilicity, enabling solubility in nonpolar solvents (e.g., dichloromethane or THF), which is advantageous for organic-phase reactions. However, these groups introduce steric hindrance, potentially reducing metal-binding kinetics until deprotection . Stability studies under varying pH and temperature conditions are necessary to optimize storage and handling protocols.

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound to study metal-protein interactions in enzymology?

Researchers must account for competitive binding between the compound and endogenous metal cofactors. Pre-incubation of the protein with the t-butyl-protected chelator under controlled pH (6.5–7.5) followed by gradual deprotection (via acid hydrolysis) minimizes protein denaturation. Fluorescence anisotropy or isothermal titration calorimetry (ITC) can quantify binding affinities, but corrections for partial ester hydrolysis are required to avoid data misinterpretation .

Q. How can contradictory data on its metal-chelating efficiency across studies be resolved?

Discrepancies often arise from variability in deprotection efficiency or residual organic solvents altering chelation kinetics. Methodological standardization is key:

Q. What role does this compound play in stabilizing transient protein conformations for structural biology studies?

The t-butyl esters act as reversible "caging" groups, allowing selective metal ion sequestration. For example, in cryo-EM or X-ray crystallography, the protected form can be introduced to inhibit metal-dependent conformational changes. Post-crystallization deprotection enables controlled metal reintroduction to study dynamic structural transitions .

Q. How can researchers optimize its use in competitive assays with endogenous chelators (e.g., glutathione)?

Competitive assays require precise molar ratios of the compound to endogenous chelators. Pre-equilibration of the chelator with target metal ions (e.g., Zn²⁺ in metalloproteases) under anaerobic conditions minimizes oxidation artifacts. Fluorescent probes like Zinpyr-1 can track real-time metal displacement, but calibration against EDTA standards is necessary to account for steric effects from t-butyl groups .

Methodological Notes

- Synthesis Optimization : Monitor esterification efficiency via FT-IR (C=O stretch at ~1720 cm⁻¹) and adjust reaction time/temperature to minimize diastereomer formation .

- Data Validation : Cross-reference NMR assignments with computational models (e.g., ChemSpider’s predicted spectra) to resolve stereochemical ambiguities .

- Safety Protocols : Adhere to t-butyl acetate handling guidelines (e.g., ventilation, PPE) due to the compound’s flammability and irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.